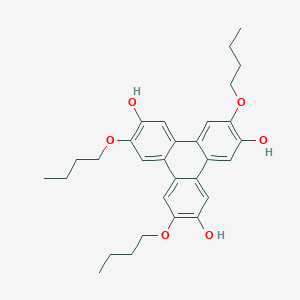
L-Lysyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-alanine is a synthetic peptide composed of multiple amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Lysyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protective groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves automated synthesizers that can handle large-scale synthesis. The process is similar to laboratory-scale SPPS but optimized for higher throughput and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Can lead to the formation of disulfide bonds between cysteine residues.
Reduction: Breaks disulfide bonds, reducing the peptide.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling agents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can result in cross-linked peptides, while substitution can yield peptides with altered sequences.
Applications De Recherche Scientifique
Chemistry
Peptides like L-Lysyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-alanine are used in the study of protein structure and function. They serve as models for understanding protein folding and interactions.
Biology
In biology, synthetic peptides are used as probes to study cellular processes, such as signal transduction and enzyme activity. They can also be used to develop peptide-based drugs.
Medicine
Peptides have therapeutic potential in treating various diseases. They can act as hormones, enzyme inhibitors, or antimicrobial agents. Research into peptide-based vaccines is also ongoing.
Industry
In industry, peptides are used in the development of new materials, such as hydrogels and nanomaterials. They can also be used in biosensors and diagnostic assays.
Mécanisme D'action
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate biological pathways, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in nutritional supplements.
L-Arginyl-L-lysine: A dipeptide with potential therapeutic applications.
L-Valyl-L-tyrosine: A dipeptide studied for its role in protein synthesis.
Uniqueness
L-Lysyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-alanine is unique due to its specific sequence and the presence of the diaminomethylidene group, which may confer unique properties and interactions compared to other peptides.
Propriétés
Numéro CAS |
918437-30-6 |
|---|---|
Formule moléculaire |
C47H88N14O10 |
Poids moléculaire |
1009.3 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C47H88N14O10/c1-26(2)23-34(41(65)57-32(16-10-12-20-49)39(63)55-30(8)46(70)71)59-43(67)36(25-28(5)6)60-42(66)35(24-27(3)4)58-40(64)33(17-13-21-53-47(51)52)56-38(62)29(7)54-44(68)37-18-14-22-61(37)45(69)31(50)15-9-11-19-48/h26-37H,9-25,48-50H2,1-8H3,(H,54,68)(H,55,63)(H,56,62)(H,57,65)(H,58,64)(H,59,67)(H,60,66)(H,70,71)(H4,51,52,53)/t29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
Clé InChI |
HBZXNMSOXFNMSD-IZROAPMXSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12611205.png)
![1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene](/img/structure/B12611215.png)
![2-[2-[2-[2-[2-[2-[2-(3-Mercaptopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12611216.png)

![5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12611223.png)


![2,2,2-Trifluoro-1-[4-(triphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12611233.png)

![[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium](/img/structure/B12611245.png)
![5-Chloro-2-hydroxy-N-{2-[3-(2-phenylethoxy)phenyl]ethyl}benzamide](/img/structure/B12611254.png)

![3-[1-(Oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12611262.png)

